Enhanced Volatile Flavor Generation vs. Maillard Reaction Products
1-Amino-1-deoxyfructose derivatives generate significantly higher concentrations of total volatile flavor compounds compared to Maillard reaction products (MRPs) derived from the same fructose-phenylalanine mixture. When subjected to identical heating conditions, the 1-amino-1-deoxyfructose derivative produced 1024.64 μg/L of total volatiles, whereas the direct MRPs yielded only 64.49 μg/L [1]. This represents a 15.9-fold enhancement in volatile generation capacity.
| Evidence Dimension | Total volatile compound concentration |
|---|---|
| Target Compound Data | 1024.64 μg/L (1-amino-1-deoxyfructose derivative) |
| Comparator Or Baseline | 64.49 μg/L (Maillard reaction products from Fru-Phe mixture) |
| Quantified Difference | 15.9-fold increase |
| Conditions | Aqueous medium, pH 7.4, 100 °C for 100 min; volatile analysis by HS-SPME-GC |
Why This Matters
For flavor house procurement, this compound enables substantially more efficient generation of fresh flavor notes, reducing required dosage and raw material cost per unit of flavor output.
- [1] Yang J, Deng S, Yin J, et al. Preparation of 1-Amino-1-deoxyfructose Derivatives by Stepwise Increase of Temperature in Aqueous Medium and Their Flavor Formation Compared with Maillard Reaction Products. Food and Bioprocess Technology. 2018;11:694-704. View Source
